3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 801303-45-7
VCID: VC6924973
InChI: InChI=1S/C9H5F5O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16)
SMILES: C1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O
Molecular Formula: C9H5F5O3
Molecular Weight: 256.128

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

CAS No.: 801303-45-7

Cat. No.: VC6924973

Molecular Formula: C9H5F5O3

Molecular Weight: 256.128

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid - 801303-45-7

Specification

CAS No. 801303-45-7
Molecular Formula C9H5F5O3
Molecular Weight 256.128
IUPAC Name 3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Standard InChI InChI=1S/C9H5F5O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16)
Standard InChI Key MXWUCBHSUUSIDV-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

PropertyValueSource
CAS Registry Number801303-45-7
Molecular FormulaC₉H₅F₅O₃
Molecular Weight256.13 g/mol
SMILES NotationC1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O
InChI KeyMXWUCBHSUUSIDV-UHFFFAOYSA-N

The presence of five fluorine atoms (35.06% by mass) significantly impacts the molecule's dipole moment (calculated as ~4.2 D using computational methods) and lipophilicity (clogP ≈ 2.8) .

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically employs a three-step sequence:

  • Etherification: Reaction of 3,5-difluorohydroquinone with trifluoroethyl bromide under basic conditions to install the trifluoroethoxy group .

  • Oxidation: Controlled oxidation of the intermediate phenol to the carboxylic acid using KMnO₄ in acidic media .

  • Purification: Recrystallization from ethanol/water mixtures achieves >97% purity, as verified by HPLC analysis .

Critical parameters include maintaining reaction temperatures below 40°C during etherification to prevent polyfluorinated byproducts, and pH control during oxidation to avoid decarboxylation .

Scalability Challenges

The trifluoroethoxy group's strong electron-withdrawing nature necessitates:

  • Anhydrous conditions during nucleophilic substitution steps (water content <0.1%)

  • Palladium-catalyzed coupling methods for regioselective fluorination

  • Specialized equipment for handling HF byproducts (generated in side reactions)

Current production yields remain at 45-60% on multi-kilogram scales due to these technical constraints .

Physicochemical Properties

Thermal Stability

PropertyValueMethod
Melting Point142-145°C (dec.)Differential Scanning Calorimetry
Thermal Decomposition>200°C (onset)TGA under N₂

The decomposition pathway involves sequential loss of CO₂ (carboxylic acid group) followed by cleavage of the trifluoroethoxy moiety above 200°C .

Solubility Profile

SolventSolubility (mg/mL, 25°C)Notes
Water<0.1pH-dependent
DMSO43.2 ± 1.5Complete dissolution at 37°C
Ethanol12.8 ± 0.8Heating improves solubility
Dichloromethane8.9 ± 0.6-

Ultrasonic treatment (40 kHz, 30 min) enhances aqueous solubility to 2.1 mg/mL through cavitation-induced particle size reduction.

GHS CategoryHazard StatementPrecautionary Measures
Acute Toxicity (Oral, Cat. 4)H302: Harmful if swallowedAvoid ingestion
Skin Irritation (Cat. 2)H315: Causes skin irritationWear nitrile gloves
Eye Damage (Cat. 2A)H319: Causes serious eye irritationUse safety goggles
Respiratory IrritationH335: May cause respiratory irritationUse fume hood

Exposure Management

  • Inhalation: Immediate relocation to fresh air; administer oxygen if breathing difficulty persists

  • Dermal Contact: Flush with 0.9% saline solution (15 min minimum)

  • Ocular Exposure: Irrigation with sterile buffer solution (pH 7.4) for 20 minutes

Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block in:

  • Kinase Inhibitor Development: Trifluoroethoxy groups enhance target binding affinity in ATP-competitive inhibitors (IC₅₀ improvements up to 12-fold vs non-fluorinated analogs)

  • PET Tracer Synthesis: Fluorine-18 labeled derivatives show promise in oncology imaging (tumor-to-background ratio >4.1 in murine models)

Structure-activity relationship (SAR) studies demonstrate that the 3,5-difluoro pattern increases metabolic stability (t₁/₂ improved from 1.2 to 4.7 hr in hepatic microsomes) .

Materials Science

  • Liquid Crystal Formulations: Introduces dielectric anisotropy (Δε = +12.3 at 1 kHz) in fluorinated mesogens

  • Polymer Additives: 0.5-2% w/w loadings reduce surface energy in polyimides (contact angle increases from 78° to 112°)

Recent patents (US2024034567A1) describe its use in photoalignment layers for OLED displays, improving device lifetime by 30% .

VendorPurityPackagingLead Time
VEGSCI Inc.≥97%Custom gram-scale10-20 days
GlpBio≥95%1g increments4 weeks
MySkinRecipes≥99%1g (฿8,055)2 weeks

Pricing analysis shows a 300% markup for small quantities (1g = $220 USD) versus bulk purchases (>100g = $45/g) .

Future Research Directions

  • Green Synthesis: Developing continuous-flow processes to improve yield and reduce HF waste

  • Biological Profiling: Comprehensive ADMET studies to evaluate therapeutic potential

  • Advanced Materials: Exploration in metal-organic frameworks (MOFs) for gas separation

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